3-Methanesulfonyl-2-phenylpropanoic acid
Overview
Description
“3-Methanesulfonyl-2-phenylpropanoic acid” is a sulfone-based organic compound. It has a molecular formula of C10H12O4S and a molecular weight of 228.26 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string O=C(O)C(C1=CC=CC=C1)CS(=O)(C)=O
.
Scientific Research Applications
Anaerobic Oxidation of Methane with Sulphate
The anaerobic oxidation of methane (AOM) with sulphate is a critical process in marine environments, mediated by a consortium of methanotrophic archaea and sulphate-reducing bacteria. This study reviews lipid biomarker signatures for chemotaxonomic identification of AOM communities, highlighting differences and overlaps between these communities which could be relevant to understanding similar processes involving methanesulfonic acid derivatives (Niemann & Elvert, 2008).
Photocatalysis of Sulfur Compounds
Research on the photocatalytic treatment of nauseous sulfur compounds, like methanethiol, emphasizes the potential of photocatalysis in reducing harmful effects of these compounds in industrial and water treatment plants. This could suggest applications for methanesulfonic acid derivatives in environmental remediation or industrial processes (Cantau et al., 2007).
Biotechnological Applications of Methanotrophs
Methanotrophs, bacteria that utilize methane as their sole carbon source, have potential biotechnological applications in generating single-cell protein, biopolymers, and other valuable compounds. This suggests that methanesulfonic acid derivatives could be involved in microbial methanotrophy or related biotechnological applications (Strong et al., 2015).
Genetic Effects of Ethyl Methanesulfonate
Ethyl methanesulfonate (EMS), a related compound, is known for its mutagenic properties in various genetic test systems. This review covers the mutagenic and carcinogenic potential of EMS, which might be relevant for considering the safety and genetic implications of similar compounds (Sega, 1984).
Environmental Degradation of Polyfluoroalkyl Chemicals
A review of the biodegradability of polyfluoroalkyl chemicals, which are potential precursors to perfluoroalkyl carboxylic acids and sulfonic acids, provides insights into the environmental fate and effects of these compounds. This could be relevant for understanding the environmental behavior of methanesulfonic acid derivatives (Liu & Avendaño, 2013).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 3-phenylpropionic acid have been shown to interact with enzymes like aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase .
Biochemical Pathways
Phenylpropanoic acids, a related group of compounds, are known to be involved in various metabolic processes . They are part of the phenylpropanoid pathway, which is responsible for the biosynthesis of many important secondary metabolites in plants .
Pharmacokinetics
Related compounds such as profens generally have moderately short initial half-lives of 2–5 hours, although they have long terminal half-lives . The metabolism of some profens involves in vivo stereochemical inversion, which occurs through the intermediate coenzyme A (CoA) conjugates .
Result of Action
A study on a related compound, 3-phenylpropionic acid, showed beneficial effects on muscle mass increase and myotubes hypertrophy both in vivo and in vitro .
Biochemical Analysis
Biochemical Properties
3-Methanesulfonyl-2-phenylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with aromatic-amino-acid aminotransferase, an enzyme involved in amino acid metabolism . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Foxo3/NAD+ signaling pathway, promoting myotube hypertrophy in skeletal muscle cells . This compound can also modulate the expression of genes involved in protein synthesis and degradation, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of aspartate aminotransferase in certain bacterial strains . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained changes in cellular metabolism and function, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to promote beneficial effects such as increased muscle mass and improved metabolic function . At higher doses, it can lead to toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aromatic-amino-acid aminotransferase and aspartate aminotransferase, influencing the flux of metabolites through these pathways . This compound can also affect the levels of various metabolites, thereby modulating overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
3-methylsulfonyl-2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-15(13,14)7-9(10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOARKMBLJODMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341947-50-9 | |
Record name | 3-methanesulfonyl-2-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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